
6-Bromonicotinic acid
Overview
Description
6-Bromonicotinic acid (CAS No. 6311-35-9) is a brominated derivative of nicotinic acid (vitamin B3), with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity. For example, it serves as a precursor in Suzuki-Miyaura coupling reactions to synthesize kinase inhibitors and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromonicotinic acid involves the oxidation of 2-bromo-5-picoline using potassium permanganate in the presence of Aliquat 336 as a phase transfer catalyst. The reaction is carried out in water at 110°C for approximately 2.5 hours . The reaction mixture is then filtered, and the product is isolated by adding hydrobromic acid, resulting in the formation of white crystalline this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted pyridine derivatives.
- Reduced or oxidized forms of the carboxylic acid group .
Scientific Research Applications
Pharmaceutical Applications
6-Bromonicotinic acid has been investigated for its role in pharmaceutical development, particularly in the synthesis of bioactive compounds. Its structural features allow it to act as a precursor in the synthesis of various pharmaceuticals.
Key Applications :
- Inhibition of Coenzyme Synthesis : It plays a role in inhibiting the synthesis of coenzyme precursors such as niacin and nicotinamide, which are vital for numerous biological processes .
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Agrochemical Applications
The compound is also utilized in the agrochemical sector, where it contributes to the development of herbicides and pesticides. Its bromine atom enhances biological activity and selectivity against target pests.
Key Applications :
- Herbicide Development : Compounds derived from this compound have shown efficacy in controlling specific weed species, thus improving crop yields .
- Pesticide Formulations : The compound is used in formulating pesticides that target agricultural pests while minimizing harm to non-target organisms .
-
Synthesis of Antimicrobial Agents :
- A study published in Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents based on this compound. The derivatives showed promising activity against various bacterial strains, indicating their potential for further development into therapeutic agents.
-
Development of Selective Herbicides :
- Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled resistant weed species in field trials. The study highlighted the compound's role in enhancing crop productivity while reducing reliance on traditional herbicides.
-
Biological Activity Assessment :
- A comprehensive assessment of the biological activities of this compound derivatives was performed, revealing significant anti-inflammatory and analgesic properties. This opens avenues for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 6-Bromonicotinic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
The chemical and biological properties of 6-bromonicotinic acid are influenced by the position of bromine and the presence of additional functional groups. Below is a detailed comparison with structurally related compounds:
5-Bromo-6-Chloronicotinic Acid
- CAS No.: 29241-62-1
- Molecular Formula: C₆H₂BrClNO₂
- Molecular Weight : 235.44 g/mol
- Key Features : Bromine at the 5-position and chlorine at the 6-position.
- Applications: Used in medicinal chemistry for anticancer drug development. The dual halogenation enhances its reactivity in nucleophilic substitution reactions compared to mono-halogenated analogs .
- Reactivity : Undergoes coupling reactions (e.g., with amines) more readily than this compound due to the electron-withdrawing effects of adjacent halogens .
6-Bromo-2-Methylnicotinic Acid
- Molecular Formula: C₇H₆BrNO₂
- Key Features : Methyl group at the 2-position.
- Applications : The methyl group increases lipophilicity, improving membrane permeability in biological systems. It is studied for interactions with nicotinic acetylcholine receptors .
- Synthesis : Prepared via bromination of 2-methylnicotinic acid, followed by carboxylation .
Ethyl 6-Amino-5-Bromonicotinate
- CAS No.: 850429-51-5
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 245.08 g/mol
- Key Features: Amino group at the 6-position and ester functionalization.
- Applications: Acts as a building block for heterocyclic compounds. The amino group enables further derivatization (e.g., amide bond formation), while the ester group simplifies purification .
3-Bromo-6-Methylpicolinic Acid
- Molecular Formula: C₇H₆BrNO₂
- Key Features : Bromine at the 3-position and methyl group at the 6-position on a picolinic acid backbone.
- Applications : The methyl group enhances steric hindrance, affecting binding affinity to metalloenzymes. Used in studying zinc-dependent proteases .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Reactivity Trends :
- This compound exhibits lower reactivity in nucleophilic substitutions compared to 5-bromo-6-chloronicotinic acid due to the absence of an electron-withdrawing chlorine atom .
- In coupling reactions, this compound requires harsher conditions (e.g., EDCI/HOBt) than its 5-bromo analog, which reacts efficiently with HBTU .
- Biological Activity :
- Limitations :
- Many derivatives lack detailed pharmacokinetic or toxicity profiles .
- Environmental impacts of brominated byproducts remain understudied .
Biological Activity
Overview
6-Bromonicotinic acid is a derivative of nicotinic acid characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Structure:
- Chemical Formula: C₆H₄BrNO₂
- Molecular Weight: 202.01 g/mol
The structure includes:
- A pyridine ring
- A carboxylic acid group (-COOH)
- A bromine atom (Br) at the 6-position
The biological effects of this compound are thought to arise from its interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to alterations in cellular pathways, contributing to its antimicrobial and anti-inflammatory activities. For instance, its antimicrobial action could involve disrupting bacterial cell walls or inhibiting essential metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various nicotinic acid derivatives, it was found that compounds with bromine substitutions displayed enhanced antibacterial activity against several strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic functions.
Anti-inflammatory Properties
In vivo studies have demonstrated the anti-inflammatory potential of this compound. A notable study assessed its effects on inflammatory cytokines in mice models. The results indicated a significant reduction in serum levels of tumor necrosis factor (TNF)-α and interleukin-6 (IL-6), suggesting that the compound may mitigate inflammatory responses effectively.
Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|
This compound | 61.7 ± 4.8 | 73.7 ± 6.2 |
Mefenamic Acid | 72.4 ± 4.6 | N/A |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by promoting oxidative stress and DNA damage. One study highlighted its effectiveness against breast cancer cells, where it was observed to inhibit cell proliferation significantly.
Case Studies
-
Study on Analgesic and Anti-inflammatory Activities:
A series of experiments involving derivatives of nicotinic acid, including this compound, were conducted to evaluate their analgesic properties. The results indicated that compounds with bromine substitutions exhibited superior analgesic effects compared to traditional anti-inflammatory drugs like mefenamic acid . -
Cytotoxicity Assessment:
In a comprehensive evaluation involving multiple cancer cell lines, this compound was shown to exert cytotoxic effects by inducing apoptosis through oxidative stress mechanisms. The study emphasized the role of this compound in disrupting cellular redox balance and promoting cell death pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Significant | Moderate |
6-Chloronicotinic Acid | Moderate | Low | Low |
5-Bromonicotinic Acid | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-bromonicotinic acid, and how can purity be validated?
- Methodological Answer : The synthesis of this compound typically involves bromination of nicotinic acid derivatives under controlled conditions. For purity validation, use a combination of techniques:
- HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) to assess chromatographic purity (>98%).
- Melting Point Analysis : Compare observed mp (e.g., 162–166°C for analogs like 5-bromophthalide) with literature values .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values (e.g., C₆H₄BrNO₂: C 35.67%, H 1.99%, Br 39.56%) .
- Key Consideration : Always include detailed experimental protocols (e.g., solvent ratios, temperature gradients) in supplementary materials to ensure reproducibility .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and confirm bromine substitution at the 6-position. For example, disorder in hydrogen atom positions can be addressed using riding models (Csp²–H, 0.95 Å) during refinement .
- FTIR and NMR :
- FTIR peaks at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
- ¹H NMR (DMSO-d₆): Aromatic protons appear as a multiplet at δ 7.8–8.5 ppm; carboxylic proton at δ 13.2 ppm (broad) .
- DFT Calculations : Compare experimental spectral data with computed electronic structures (e.g., B3LYP/6-311++G(d,p)) to validate resonance effects from bromine .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination polymers, and what challenges arise in crystallographic refinement?
- Methodological Answer :
- Coordination Chemistry : React this compound with transition metals (e.g., Co(II)) and auxiliary ligands (e.g., 1,2-bis(4-pyridyl)ethylene) in DMF. Slow evaporation at room temperature yields crystals, but competing crystallization pathways may require manual separation of polymorphs .
- Crystallographic Challenges :
- Disorder Handling : Use EXYZ/EADP refinement for disordered atoms (e.g., N2 and C10 in Co(II) polymers) with site occupancy factors set to 0.5 .
- Hydrogen Placement : Optimize positions using riding models and constrain isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
- Applications : Test functional properties (e.g., luminescence, gas adsorption) via temperature-dependent magnetic susceptibility or BET surface area analysis .
Q. How do researchers resolve contradictions in spectroscopic data for brominated nicotinic acid derivatives?
- Methodological Answer :
- Case Study : If ¹³C NMR data for this compound conflicts with literature (e.g., unexpected deshielding), perform:
- Cross-Validation : Compare with analogs like 2-bromoisonicotinic acid (δC=O ~165 ppm) .
- Solvent Effects : Re-measure in deuterated solvents (D₂O vs. DMSO-d₆) to assess hydrogen bonding impacts.
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicated measurements. Report mean ± SD with ≤3 significant figures, adhering to instrument precision guidelines .
Q. What strategies improve the reproducibility of catalytic studies using this compound-derived metal-organic frameworks (MOFs)?
- Methodological Answer :
- Synthetic Reproducibility :
- Document exact stoichiometry (e.g., 0.4975 mmol ligand : 0.2402 mmol Co(II)) and aging time (e.g., 25 days for crystal growth) .
- Use inert atmospheres to prevent oxidation during MOF synthesis.
- Catalytic Testing :
- Standardize substrate scope (e.g., epoxide ring-opening) and report turnover frequency (TOF) with error margins derived from triplicate trials.
- Include negative controls (e.g., ligand-free reactions) to isolate MOF-specific activity .
Q. Data Presentation and Analysis Guidelines
Properties
IUPAC Name |
6-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJBRMNTXORYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286037 | |
Record name | 6-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-35-9 | |
Record name | 6311-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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